METHYL 4-{[2-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}-1-ETHYL-1H-PYRAZOLE-3-CARBOXYLATE
Overview
Description
Methyl 4-{[(4-chloro-3-methyl-1H-pyrazol-1-yl)acetyl]amino}-1-ethyl-1H-pyrazole-3-carboxylate is a complex organic compound belonging to the pyrazole family. Pyrazoles are known for their diverse applications in medicinal chemistry due to their unique structural properties and biological activities . This compound, in particular, has garnered attention for its potential therapeutic applications and its role as a building block in organic synthesis.
Preparation Methods
The synthesis of METHYL 4-{[2-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}-1-ETHYL-1H-PYRAZOLE-3-CARBOXYLATE typically involves multiple steps, starting with the preparation of the pyrazole ring. Common synthetic routes include cyclocondensation reactions and multicomponent one-pot procedures . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and ensuring consistent quality control.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 4-{[(4-chloro-3-methyl-1H-pyrazol-1-yl)acetyl]amino}-1-ethyl-1H-pyrazole-3-carboxylate has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Compared to other pyrazole derivatives, METHYL 4-{[2-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}-1-ETHYL-1H-PYRAZOLE-3-CARBOXYLATE stands out due to its unique structural features and biological activities. Similar compounds include:
3-(Trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Known for its use in synthesizing antifungal agents.
N3-(substituted phenyl)-N5-(substituted phenyl)-4-(4,5-dichloro-1H-imidazol-2-yl)-2-methyl-1,4-dihydropyridine-3,5-dicarboxamide: Evaluated for anti-tubercular activity.
These compounds share some structural similarities but differ in their specific functional groups and biological activities, highlighting the diversity and versatility of pyrazole derivatives in scientific research and industrial applications.
Properties
IUPAC Name |
methyl 4-[[2-(4-chloro-3-methylpyrazol-1-yl)acetyl]amino]-1-ethylpyrazole-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN5O3/c1-4-18-6-10(12(17-18)13(21)22-3)15-11(20)7-19-5-9(14)8(2)16-19/h5-6H,4,7H2,1-3H3,(H,15,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEYIQFSFQMSKSS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)OC)NC(=O)CN2C=C(C(=N2)C)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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